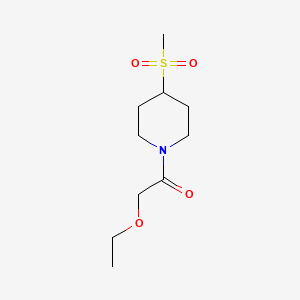
2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a chemical entity that appears to be related to the field of organic chemistry, particularly involving piperidine derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and reactions that can be used to infer potential properties and synthetic methods for the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of piperidine derivatives, which are often achieved through multi-step synthetic routes. For instance, the synthesis of a sulfonate reagent with a substituted piperazine moiety, as described in the first paper, suggests that similar methodologies could be applied to synthesize the ethanone derivative . Additionally, the synthesis of a novel heterocyclic compound involving an oxadiazole moiety indicates the use of standard synthetic methods, which could potentially be adapted for the synthesis of this compound . The third paper describes an enantioselective cycloaddition reaction to create sulfamate-fused piperidin-4-ones, which could provide a route to introduce the methylsulfonyl group into the piperidine ring .
Molecular Structure Analysis
The molecular structure of related compounds can be determined using techniques such as FTIR spectrum and single crystal XRD, as mentioned in the second paper . These techniques could be employed to analyze the molecular structure of this compound, providing information on functional groups, crystal system, and space group.
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives can be complex, involving various functional groups that can participate in different types of reactions. The first paper discusses a derivatization reaction followed by acid treatment to remove a tertiary amino function, which could be relevant for post-synthetic modifications of the compound . The third paper presents a cycloaddition reaction, which could be a key step in the synthesis or further functionalization of the piperidine core of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be characterized using UV-visible and thermal analysis, as demonstrated in the second paper . These methods could be used to determine the transparency, thermal stability, and degradation patterns of this compound. The first paper also provides a detection limit for a derivatized analyte, which could be indicative of the sensitivity of analytical methods that might be used for the compound .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been utilized in the synthesis of novel molecules through various chemical reactions. For instance, it serves as a precursor or intermediate in the synthesis of complex organic molecules, including those with potential medicinal properties. Techniques such as parallel solution-phase synthesis and microwave-assisted synthesis have been employed to create derivatives of this compound with high yields and purity, showcasing its versatility in organic synthesis processes (Radi et al., 2005); (Karaman et al., 2016).
Chemical Modification and Drug Design
Derivatives of this compound have been synthesized for the purpose of studying their biological activities, particularly as antimicrobial and anticancer agents. This showcases the compound's role in the development of new therapeutics. For example, novel sulfone-containing molecules derived from this compound have been evaluated for their antibacterial activities, indicating the compound's contribution to the discovery of new antibacterial agents (Vinaya et al., 2008).
Biological Activity and Pharmacokinetics
Studies have also explored the role of derivatives of this compound in the modulation of biological activities, including their potential use as antidepressants and in other central nervous system (CNS) disorders. This research has led to the identification of specific enzymes involved in the metabolism of these compounds, which is crucial for understanding their pharmacokinetics and therapeutic potential (Hvenegaard et al., 2012).
Catalysis and Chemical Reactions
Additionally, this compound and its derivatives have been used to investigate novel chemical reactions, including those that do not require traditional catalysts. These studies contribute to the development of more efficient and environmentally friendly synthetic methodologies. An example includes the activation of peroxymonosulfate by derivatives of this compound for nonradical oxidation processes, which is significant for environmental chemistry and pollutant degradation (Zhou et al., 2015).
Mecanismo De Acción
Target of Action
Related compounds have been reported to inhibit enzymes like parp, which plays a crucial role in cancer cell signaling, chromatin regulation, and metastatic processes .
Mode of Action
It’s likely that it interacts with its targets through a mechanism similar to other related compounds, potentially inhibiting enzyme activity and affecting cellular processes .
Biochemical Pathways
Related compounds have been shown to affect pathways involved in cell survival, migration, and invasion .
Pharmacokinetics
It’s known that the compound can be dissolved in dmso for treatment in a dose-dependent manner .
Result of Action
Based on the actions of related compounds, it may result in the inhibition of certain enzymes and the disruption of cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone. For instance, the reaction is conducted in organic solvents such as toluene, xylene, alcohols, or ether solvents . Moreover, it’s important to prevent the chemical from entering drains, as discharge into the environment must be avoided .
Propiedades
IUPAC Name |
2-ethoxy-1-(4-methylsulfonylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-3-15-8-10(12)11-6-4-9(5-7-11)16(2,13)14/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTQAXYRHIPOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

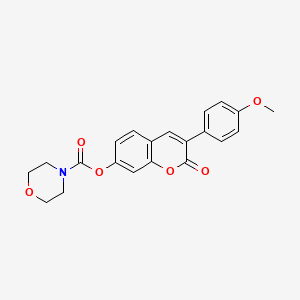
![N~1~-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3009770.png)
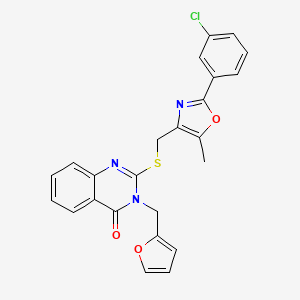
![3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3009774.png)
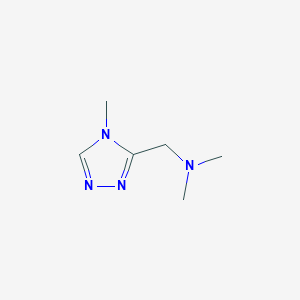

![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3009780.png)
![6-Amino-2-[4-(tert-butyl)phenyl]chromen-4-one](/img/structure/B3009781.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B3009784.png)
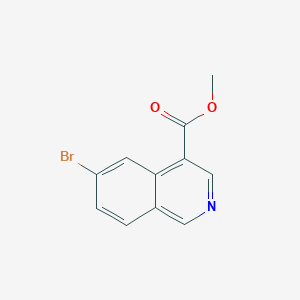
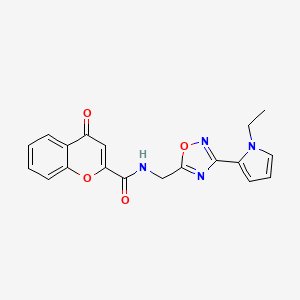
![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3009789.png)
